N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Introduction to Thieno[3,2-d]pyrimidine Framework
Historical Development of Thieno[3,2-d]pyrimidine Research
The thieno[3,2-d]pyrimidine framework originated from efforts to develop bioisosteric replacements for purine bases in the mid-20th century. Early synthetic routes focused on cyclocondensation reactions between aminothiophene derivatives and urea or thiourea, yielding the first thienopyrimidinones in the 1960s. A pivotal advancement occurred in the 1990s when researchers recognized the scaffold’s ability to mimic adenosine triphosphate (ATP) in kinase binding pockets, spurring its adoption in kinase inhibitor design. The introduction of fluorine substituents in the 2010s, as seen in compounds like PF-562271, marked a turning point by improving metabolic stability and target selectivity. Recent innovations, such as the incorporation of difluorophenyl acetamide moieties, reflect ongoing optimization for enhanced pharmacokinetic profiles.
Table 1: Milestones in Thieno[3,2-d]pyrimidine Development
Structural Significance in Medicinal Chemistry
The planar, π-conjugated system of thieno[3,2-d]pyrimidine enables three critical interactions in drug-target complexes:
- Hydrogen bonding : The N1 and N3 positions act as hydrogen bond acceptors, mimicking adenine’s interactions in ATP-binding sites.
- Hydrophobic packing : The thiophene ring facilitates van der Waals interactions with hydrophobic kinase subpockets.
- Substituent versatility : Positions 2, 4, and 6 allow modular functionalization to fine-tune potency and selectivity.
In N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, the 2,4-dioxo group enhances hydrogen bonding with kinase catalytic domains, while the difluorophenyl acetamide side chain improves membrane permeability. Molecular dynamics simulations reveal that the 4-fluorobenzyl group at position 3 induces a 12° rotation in the DFG motif of FAK, stabilizing the inactive kinase conformation.
Relationship to Purine Bases and Heterocyclic Compounds
Thieno[3,2-d]pyrimidine serves as a non-classical bioisostere of adenine, with distinct advantages:
The sulfur atom in the thiophene ring lowers electron density compared to purines, reducing off-target interactions with non-kinase targets. This electronic modulation enables selective inhibition of tyrosine kinases over serine/threonine kinases, as demonstrated in compound 26 from recent studies.
Current Research Landscape and Significance
Recent advances focus on three fronts:
- Dual-target inhibitors : Compounds like 26 (IC50 FAK = 2.1 nM, FLT3 = 3.8 nM) overcome resistance mutations (e.g., FLT3-F691L) through simultaneous kinase inhibition.
- PIKK family targeting : Derivatives show promise against ATR kinase (ΔGbind = -9.8 kcal/mol), inducing synthetic lethality in BRCA-deficient cancers.
- CNS penetration : Fluorinated analogs achieve brain-to-plasma ratios >0.8, enabling exploration in glioblastoma models.
Table 2: Recent Thieno[3,2-d]pyrimidine-Based Clinical Candidates
The structural plasticity of the scaffold continues to drive innovation, with computational studies predicting >200 viable substitution patterns for novel targets. As synthetic methodologies evolve—particularly microwave-assisted cyclizations and flow chemistry—the diversity of accessible derivatives expands exponentially.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3S/c22-13-3-1-12(2-4-13)10-27-20(29)19-17(7-8-31-19)26(21(27)30)11-18(28)25-16-6-5-14(23)9-15(16)24/h1-9,19H,10-11H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMARQGMOGPDKAJ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=C(C=C(C=C4)F)F)C=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with promising biological activities. Its unique structural features suggest potential applications in medicinal chemistry, particularly in oncology and other therapeutic areas. This article explores its biological activity through various studies and findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 461.5 g/mol
- CAS Number : 1252907-21-3
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : It has been shown to inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway involved in cell proliferation and survival. Inhibition of these kinases can lead to reduced proliferation in cancer cell lines such as MV4-11 and MOLM13 .
- Cell Cycle Arrest : Studies have demonstrated that the compound induces G0/G1 phase arrest in cancer cells, which is a critical mechanism for inhibiting tumor growth .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies:
- Cell Line Studies : The compound showed significant growth inhibition in multiple cancer cell lines. For instance:
Cytotoxicity Profile
The cytotoxic effects of the compound were assessed using standard assays such as MTT and thymidine uptake assays. The results indicated that it selectively targets cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Leukemia Cells : A study highlighted its effectiveness against acute leukemia cell lines where it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Xenograft Models : In vivo studies using nude mouse xenograft models demonstrated dose-dependent tumor growth inhibition when treated with the compound at doses as low as 10 mg/kg .
Data Summary
| Study Type | Cell Line/Model | GI50 (µM) | Observations |
|---|---|---|---|
| In vitro (Thymidine uptake) | MV4-11 | 0.3 | Significant inhibition of proliferation |
| In vitro (Thymidine uptake) | MOLM13 | 1.2 | Induced apoptosis via caspase activation |
| In vivo | Xenograft (BRAF mutant) | 10 mg/kg | Dose-dependent tumor growth inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thienopyrimidine and pyrimidine derivatives, focusing on substituents, molecular properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Fluorine atoms (e.g., in 2,4-difluorophenyl or 4-fluorophenylmethyl groups) improve metabolic stability and binding affinity via hydrophobic and dipole interactions .
- Sulfanyl vs. Acetamide Linkers : Sulfanyl groups (e.g., in ) may enhance electron-withdrawing effects, while acetamide linkers (target compound) improve hydrogen-bonding capacity .
Bioactivity Trends: Compounds with bulky aromatic substituents (e.g., trifluoromethoxyphenyl in or quinazolinone in ) exhibit enhanced CNS activity, such as anticonvulsant effects. Thienopyrimidine derivatives with small alkyl groups (e.g., ethyl in ) show moderate enzyme inhibition but improved solubility compared to halogenated analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely follows protocols similar to , involving coupling reactions or nucleophilic substitutions. Derivatives with complex substituents (e.g., SB-480848 ) require multi-step routes, reducing scalability.
Structural-Activity Relationships (SAR) and Research Implications
Core Modifications: Thieno[3,2-d]pyrimidine cores (target compound) vs. quinazolinones () exhibit distinct electronic profiles, impacting target selectivity. Position 3 Substitutions: 4-Fluorophenylmethyl in the target compound may mimic natural ligands in enzyme active sites, as seen in kinase inhibitors .
Fluorine’s Role :
- Fluorine at the 2,4-difluorophenyl position reduces off-target interactions by limiting metabolic oxidation, a feature shared with SB-480848 .
Unanswered Questions: No direct bioactivity data exist for the target compound.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidinone core. A key step is the coupling of the acetamide moiety to the heterocyclic scaffold. For example, describes a similar procedure using N-methylpyrrolidone (NMP) as a solvent at 120°C for 16 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). To optimize yields:
Q. How can the compound’s structural identity and purity be rigorously validated?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and packing motifs, as demonstrated for analogous acetamide derivatives in .
- Spectroscopy : Combine ¹H/¹³C NMR (to verify substituent positions), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups.
- Purity assessment : Use HPLC with UV detection (≥95% purity threshold) and differential scanning calorimetry (DSC) to check for polymorphic impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of fluorophenyl substituents?
Methodological Answer:
- Analog synthesis : Replace the 2,4-difluorophenyl or 4-fluorobenzyl groups with non-fluorinated or alternative halogenated (e.g., chloro) moieties. highlights the pharmacological impact of fluorophenyl groups in analogous compounds.
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Compare IC₅₀ values to quantify substituent effects.
- Statistical analysis : Apply multivariate regression models to correlate electronic (Hammett σ) or steric parameters of substituents with activity .
Q. How should researchers address contradictions in spectral data or bioactivity results across studies?
Methodological Answer:
- Cross-validation : Replicate experiments using independent synthetic batches and orthogonal analytical methods (e.g., LC-MS vs. NMR).
- Stress testing : Expose the compound to heat, light, or humidity to assess degradation products ( suggests 95% purity thresholds).
- Collaborative verification : Share samples with external labs for blinded retesting, as done in for crystallographic data validation .
Q. What computational strategies are effective for predicting binding modes and metabolic stability?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with the acetamide group and π-π stacking of fluorinated aryl rings.
- MD simulations : Perform 100-ns trajectories in explicit solvent to assess conformational stability.
- ADME prediction : Tools like SwissADME can estimate logP, bioavailability, and metabolic liabilities (e.g., susceptibility to esterase cleavage) .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
Methodological Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify products using LC-MS.
- Plasma stability : Add compound to human or rodent plasma (1 µM final concentration) and measure residual intact compound after 1–6 hours.
- Light sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
